N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide
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Overview
Description
“N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide” is a complex organic compound. It contains a cyclohexyl group, which is a six-membered carbon ring , a cyano group (-CN), a hydroxy group (-OH), a nitro group (-NO2), and an amide group (CONH2).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexyl group would likely adopt a chair conformation . The presence of the polar cyano, nitro, and amide groups could lead to interesting structural features due to their ability to participate in hydrogen bonding and dipole-dipole interactions.Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The cyano group can participate in nucleophilic addition reactions . The nitro group is often reduced to an amine group in the presence of reducing agents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar functional groups like -CN, -NO2, and -CONH2 would likely make it polar and capable of forming hydrogen bonds, which could affect its solubility, boiling point, and melting point .Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c16-9-12(10-4-2-1-3-5-10)17-15(20)11-6-7-13(18(21)22)14(19)8-11/h6-8,10,12,19H,1-5H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMOFXMLINMUBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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